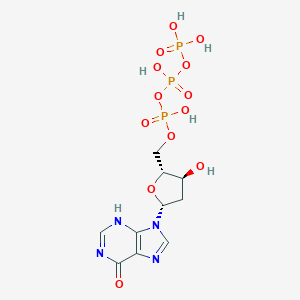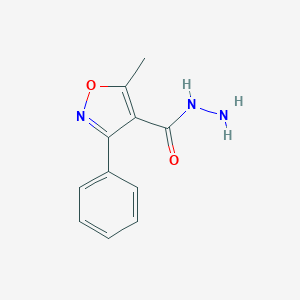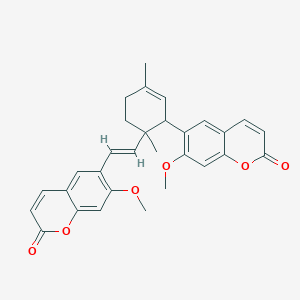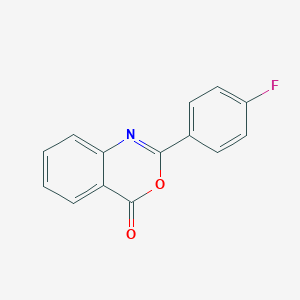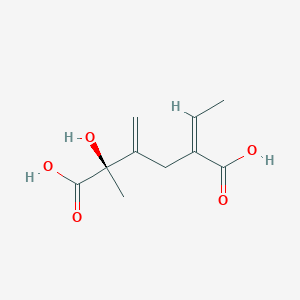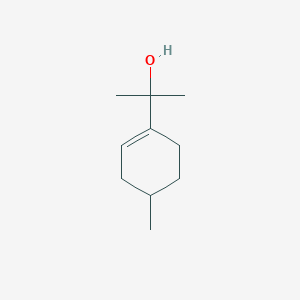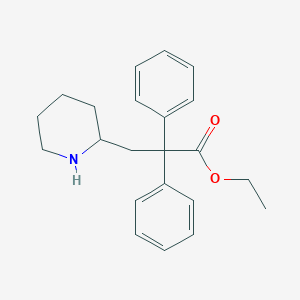
Pifenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pifenate is a chemical compound that has gained significant attention in the scientific research community. It is a novel molecule that has shown potential for various applications, including drug discovery, disease treatment, and biomedical research.
Wirkmechanismus
The mechanism of action of Pifenate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. It has been shown to improve cognitive function by increasing the concentration of acetylcholine in the brain. It has also been shown to inhibit the growth and proliferation of cancer cells. This compound has been shown to have low toxicity and is well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Pifenate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in animal studies. This compound has shown potential for various applications, including drug discovery, disease treatment, and biomedical research. However, one of the limitations of this compound is that its mechanism of action is not well understood. Further research is needed to understand its mechanism of action and to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the research of Pifenate. One direction is to further explore its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to develop it into a viable anti-cancer drug. Another future direction is to explore its potential as a treatment for Alzheimer's disease. This compound has shown potential for improving cognitive function, and further research is needed to determine its efficacy in treating Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to fully explore its potential applications in drug discovery, disease treatment, and biomedical research.
Conclusion:
In conclusion, this compound is a novel molecule that has shown potential for various scientific research applications. Its synthesis method is straightforward, and it has shown low toxicity in animal studies. This compound has shown promising results as an anti-cancer agent and as a treatment for Alzheimer's disease. However, further research is needed to fully explore its potential applications and to understand its mechanism of action.
Synthesemethoden
The synthesis method of Pifenate involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction results in the formation of this compound in good yield. The purity of the compound can be increased by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Pifenate has shown potential for various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules. It has also been used as a ligand in the development of metal-based catalysts. This compound has shown potential as an anti-cancer agent, and it has been used in the development of anti-cancer drugs. It has also been used in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15686-87-0 |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
ethyl 2,2-diphenyl-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(18-11-5-3-6-12-18,19-13-7-4-8-14-19)17-20-15-9-10-16-23-20/h3-8,11-14,20,23H,2,9-10,15-17H2,1H3 |
InChI-Schlüssel |
KSIVTSFSGVVBJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




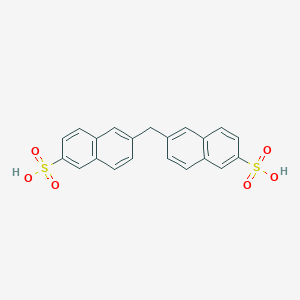

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
